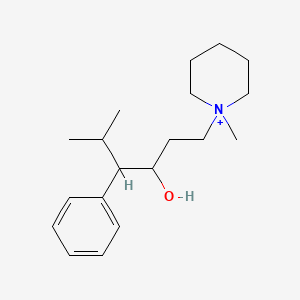
Mepiperphenidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mepiperphenidol is a member of benzenes and an organic amino compound.
Aplicaciones Científicas De Investigación
1. Renal Tubular Transport
Mepiperphenidol has been shown to significantly impact renal tubular transport. It is excreted by the renal tubules and acts as a potent inhibitor of the tubular transport of N1-methylnicotinamide (NMN), a process which is crucial for kidney function. This inhibition was evident in studies involving both chickens and dogs, indicating a broad application across species (Volle et al., 1959); (Pilkington & Keyl, 1963).
2. Interaction with Other Compounds
Mepiperphenidol has been found to interact with other compounds in the body, affecting their transport and metabolism. For instance, it reduces the in vivo secretion and in vitro tissue slice accumulation of free dihydromorphine, a morphine derivative. This interaction provides insights into the complex mechanisms of drug action and metabolism (Hug, Mellett & Cafruny, 1965).
3. Anticholinergic Agent
Mepiperphenidol's role as a visceral anticholinergic agent, predominantly affecting the gastrointestinal tract, has been explored. It has been compared in effectiveness to other anticholinergic drugs and studied for its impact on the stomach and gastric secretion, offering potential therapeutic applications in gastrointestinal disorders (McManus, Bochey & Beyer, 1953).
4. Role in Calcium Homeostasis
Research has demonstrated that Mepiperphenidol can influence calcium homeostasis in cell models. This effect was observed in pig kidney cells, where it blocked calcium perturbations induced by gentamicin, suggesting its potential role in protecting against certain types of drug-induced nephrotoxicity (Holohan et al., 1988).
5. Influence on Drug Excretion
Studies have shown that Mepiperphenidol affects the excretion processes of various drugs like pseudoephedrine and cephaloridine. It was found to inhibit the secretion of pseudoephedrine, suggesting a carrier-mediated process in renal tubular secretion. Furthermore, it has been observed to alter the accumulation and efflux of cephaloridine, which is significant for understanding drug-induced nephrotoxicity (Till & Benet, 1979); (Wold & Turnipseed, 1980).
6. Cationic Drug Interactions
Mepiperphenidol's interactions with cationic drugs have been studied, particularly its influence on the uptake and inhibition of drugs like cimetidine. These interactions provide valuable insights into the complex mechanisms of drug-drug interactions and their implications for pharmacotherapy (Boom & Russel, 1993).
Propiedades
Número CAS |
13004-75-6 |
|---|---|
Nombre del producto |
Mepiperphenidol |
Fórmula molecular |
C19H32NO+ |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |
Clave InChI |
SMOSFFGOYXWICC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
Sinónimos |
1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



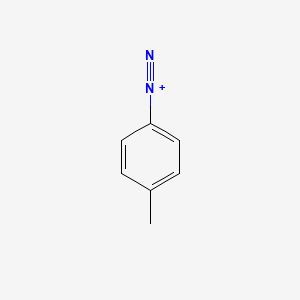
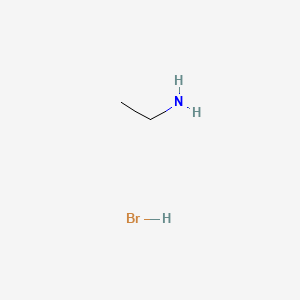
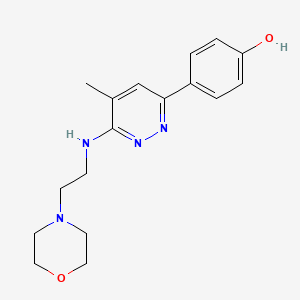

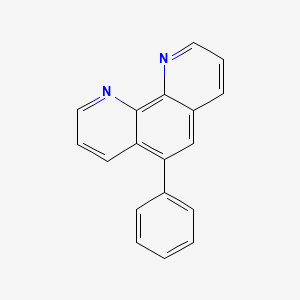

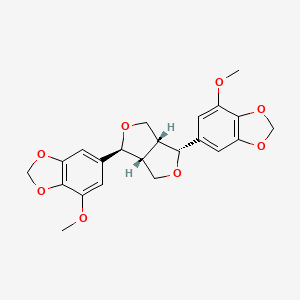

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)